![molecular formula C10H11FO2 B2714291 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane CAS No. 875163-32-9](/img/structure/B2714291.png)

2-{[(2-Fluorophenyl)methoxy]methyl}oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

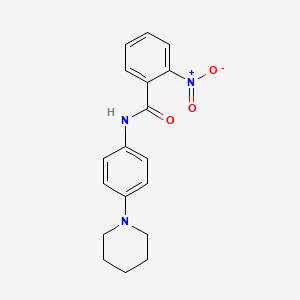

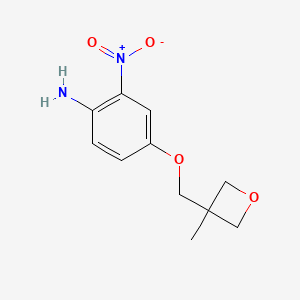

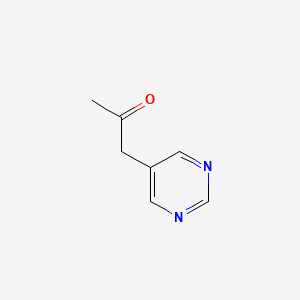

“2-{[(2-Fluorophenyl)methoxy]methyl}oxirane” is a chemical compound with the molecular formula C10H11FO2 . It is also known by its IUPAC name "Oxirane, 2-[[(2-fluorophenyl)methoxy]methyl]-" .

Molecular Structure Analysis

The molecular structure of “2-{[(2-Fluorophenyl)methoxy]methyl}oxirane” consists of a three-membered cyclic ether (oxirane) with a methoxy-methyl group attached to one of the carbon atoms and a fluorophenyl group attached to the oxygen atom . The exact mass of the molecule is 182.07400 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(2-Fluorophenyl)methoxy]methyl}oxirane” include a molecular weight of 182.19200 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Chiral Analysis and Resolution

2-{[(2-Fluorophenyl)methoxy]methyl}oxirane serves as a novel, synthetic, enantiopure chiral resolution reagent. It is readily obtained from enantiopure (2S,3S)-phenylglycidol and reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening. This process facilitates the straightforward analysis of scalemic mixtures of amines, with diastereomeric products easily identifiable and quantifiable by 19F, 1H, and 13C NMR, as well as by HPLC. This makes it a versatile reagent for the analysis of chiral compounds (Rodríguez-Escrich et al., 2005).

Polymer Science

In polymer science, the ring-opening polymerization of 2,3-disubstituted oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, leads to polymers with unique structures. These polymers may have stiff, stretched conformations due to the potential formation of hetero π-stacked structures between side-chain carbonyl and aromatic groups, which facilitates intramolecular charge transfer (ICT) interactions. This research underscores the significance of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane derivatives in developing new materials with potential applications in electronics and materials science (Merlani et al., 2015).

Antioxidant and Antilipase Activities

The compound and its analogues have been investigated for their in vitro and in silico biological properties, with a focus on antioxidant and antilipase effects. This research highlights the potential of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane derivatives in the treatment of diseases associated with oxidative damage and lipid metabolism. The findings suggest that these compounds present promising molecular targets for developing new therapeutic strategies (Santos et al., 2018).

Electrochromic Materials

The synthesis and application of derivatives of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane in the field of electrochromic materials have been explored. Such derivatives can significantly improve the electrochromic properties of materials, leading to high contrast ratios, coloration efficiencies, low switching voltages, and fast response times. This research opens avenues for the use of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane derivatives in the development of advanced electrochromic devices (Zhang et al., 2014).

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methoxymethyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-10-4-2-1-3-8(10)5-12-6-9-7-13-9/h1-4,9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFPBCXHHHJTOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Fluorophenyl)methoxy]methyl}oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)

![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)

![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)